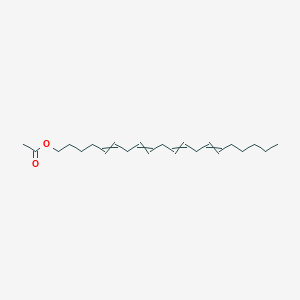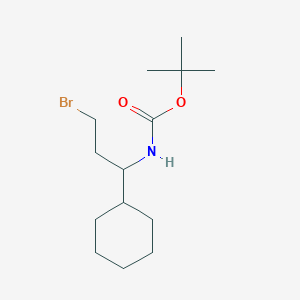
Tert-butyl 3-bromo-1-cyclohexylpropylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-bromo-1-cyclohexylpropylcarbamate: is an organic compound with the molecular formula C14H26BrNO2 and a molecular weight of 320.27 g/mol . This compound is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) linked to a tert-butyl group, a bromine atom, and a cyclohexylpropyl moiety. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-bromo-1-cyclohexylpropylcarbamate typically involves the reaction of a suitable brominated precursor with tert-butyl carbamate under specific conditions. One common method involves the use of tert-butyl chloroformate and 3-bromo-1-cyclohexylpropan-1-amine as starting materials. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of environmentally friendly solvents and catalysts can be explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: Tert-butyl 3-bromo-1-cyclohexylpropylcarbamate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The carbamate group can be reduced to form amines or alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tert-butyl 3-bromo-1-cyclohexylpropylcarbamate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound can be used to develop new drugs with potential therapeutic applications. Its carbamate group can be modified to enhance biological activity and selectivity .
Industry: In the materials science industry, this compound can be used to synthesize polymers and other materials with specific properties. It can also be used as a precursor for the synthesis of specialty chemicals .
Wirkmechanismus
The mechanism of action of tert-butyl 3-bromo-1-cyclohexylpropylcarbamate depends on its specific application. In general, carbamates can inhibit enzymes by forming covalent bonds with the active site. For example, in medicinal chemistry, carbamates can inhibit acetylcholinesterase, an enzyme involved in neurotransmission. The bromine atom and cyclohexylpropyl moiety can also interact with molecular targets, influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
- Tert-butyl 3-bromo-4-oxocyclohexylcarbamate
- Tert-butyl (1-carbamoylcyclopropyl)carbamate
- Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Comparison: Tert-butyl 3-bromo-1-cyclohexylpropylcarbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity. For example, the presence of the cyclohexylpropyl moiety can influence the compound’s lipophilicity and membrane permeability, making it suitable for specific applications .
Eigenschaften
Molekularformel |
C14H26BrNO2 |
|---|---|
Molekulargewicht |
320.27 g/mol |
IUPAC-Name |
tert-butyl N-(3-bromo-1-cyclohexylpropyl)carbamate |
InChI |
InChI=1S/C14H26BrNO2/c1-14(2,3)18-13(17)16-12(9-10-15)11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
SJYBJDIOAVOWPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CCBr)C1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


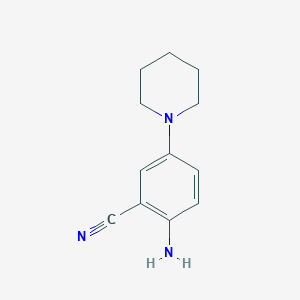
![Tert-butyl 3-methylpyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13880949.png)
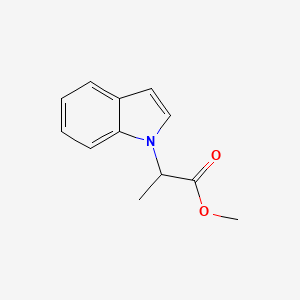
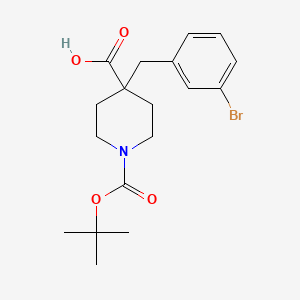
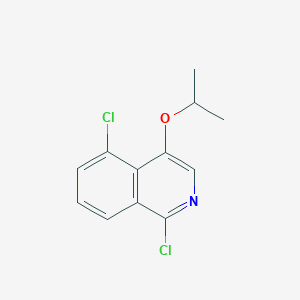
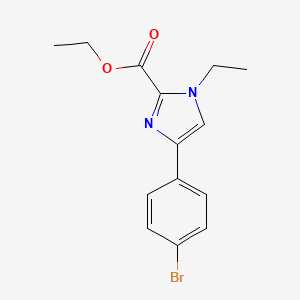
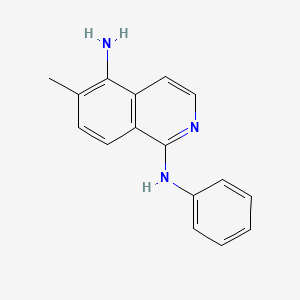

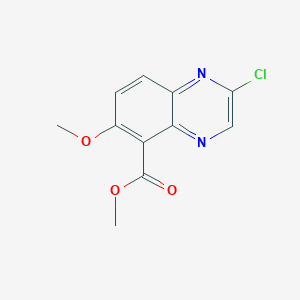
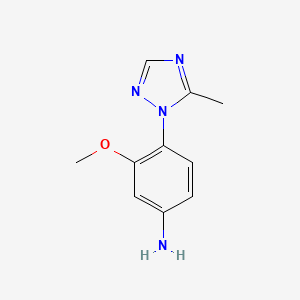
![3-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)benzonitrile](/img/structure/B13881014.png)
![6-[(2-Methylimidazol-1-yl)methyl]pyridin-2-amine](/img/structure/B13881022.png)
